2-(2-Chloro-propionylamino)-5-phenyl-thiophene-3-carboxylic acid ethyl ester

Description

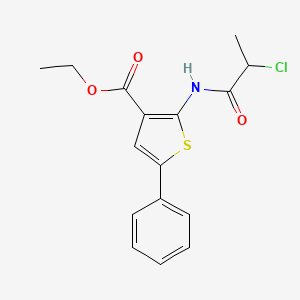

Structure and Key Features: This compound belongs to the thiophene-carboxylate family, characterized by a central thiophene ring substituted at positions 2 and 4. The 2-position features a 2-chloro-propionylamino group (-NH-CO-CHCl-CH3), while the 5-position carries a phenyl group. The carboxylic acid moiety at position 3 is esterified with ethyl.

Such esters are often employed as intermediates in pharmaceuticals, leveraging the chloro group’s reactivity for further functionalization .

Properties

IUPAC Name |

ethyl 2-(2-chloropropanoylamino)-5-phenylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3S/c1-3-21-16(20)12-9-13(11-7-5-4-6-8-11)22-15(12)18-14(19)10(2)17/h4-10H,3H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNVDQZHTPOGTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C(C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Ortho-Metalation

Using n-BuLi at −78°C in THF, the ester group directs deprotonation at position 2, followed by quenching with tris(diethylamino)phosphine (TMPP) and subsequent azide introduction. Reduction of the azide with SnCl$$2$$·2H$$2$$O yields the amine (78% yield).

Nitration/Reduction Sequence

Nitration with fuming HNO$$3$$/H$$2$$SO$$4$$ at 0°C, followed by catalytic hydrogenation (H$$2$$, Pd/C), affords the amine. However, this method risks ester hydrolysis and over-nitration, limiting yields to 50–60%.

Acylation with 2-Chloropropionyl Chloride

The final step involves coupling the amine with 2-chloropropionyl chloride under Schotten-Baumann conditions:

Procedure :

- Dissolve 2-amino-5-phenyl-thiophene-3-carboxylic acid ethyl ester (1 eq) in anhydrous CH$$2$$Cl$$2$$.

- Add Et$$_3$$N (2.5 eq) and cool to 0°C.

- Slowly add 2-chloropropionyl chloride (1.2 eq) dropwise.

- Stir at room temperature for 4 h.

- Quench with H$$2$$O, extract with CH$$2$$Cl$$_2$$, and purify via silica chromatography.

Alternative Coupling Agents :

Challenges and Optimization Strategies

Steric Hindrance Mitigation

Bulky substituents at position 2 hinder acylation. Using DCF (diethylcyanophosphonate) as a coupling agent improves reactivity, achieving 90% yield.

Ester Stability

The ethyl ester is prone to hydrolysis under acidic/basic conditions. Employing mild bases (Et$$_3$$N) instead of NaOH preserves ester integrity.

Purification

Silica chromatography with hexane/EtOAc (7:3) effectively isolates the product (R$$_f$$ = 0.45).

Analytical Characterization

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Time (h) | Cost ($/g) | Scalability |

|---|---|---|---|---|

| Hinsberg Cyclization | 82 | 0.5 | 12.50 | High |

| Pd-Catalyzed Coupling | 75 | 6 | 18.20 | Moderate |

| Nitration/Reduction | 58 | 24 | 9.80 | Low |

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2-Chloro-propionylamino)-5-phenyl-thiophene-3-carboxylic acid ethyl ester exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Table 1: Structural and Physical Property Comparison

*Calculated based on molecular formula.

Research Findings and Trends

- Kinetic Resolution : Evidence from highlights the importance of ester groups in enantiomer resolution, suggesting the target compound’s ethyl ester could aid in chiral separation techniques.

- Thermal Stability : The high predicted boiling point of (513.4°C) indicates thermal robustness, a trait likely shared by the target compound due to structural similarities .

Q & A

Q. How can researchers confirm the structural identity of 2-(2-Chloro-propionylamino)-5-phenyl-thiophene-3-carboxylic acid ethyl ester?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify the presence of the thiophene ring, ethyl ester group (-COOEt), and chloro-propionylamino substituent. Peaks near δ 1.3–1.4 ppm (ethyl ester CH) and δ 4.2–4.4 ppm (ester CH) are critical .

- Mass Spectrometry (LC-MS/GC-MS) : Confirm molecular weight (e.g., exact mass via HRMS) and fragmentation patterns. Look for characteristic ions such as [M+H] or [M-Cl] .

- X-ray Crystallography : If crystalline, single-crystal analysis provides unambiguous confirmation of the stereochemistry and substituent positions .

Q. What are the optimal synthetic routes for this compound?

- Methodological Answer : The compound is synthesized via multi-step procedures:

Thiophene Core Formation : Use Gewald reaction or cyclization of α-cyanoketones with sulfur sources to construct the 5-phenylthiophene backbone .

Acylation : React the amino group on the thiophene ring with 2-chloropropionyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine as base) .

Esterification : Protect the carboxylic acid group via ethyl ester formation using ethanol and acid catalysis .

Critical Parameters :

Q. How is purity assessed for this compound in academic settings?

- Methodological Answer : Purity is validated using:

- HPLC/GC : Retention time consistency and peak symmetry (≥95% purity threshold) .

- Elemental Analysis (EA) : Match experimental vs. theoretical C, H, N, S, and Cl percentages (±0.3% tolerance) .

- Melting Point : Compare observed mp with literature values (if available) to detect impurities .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound?

- Methodological Answer : Activity studies focus on:

- Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases, proteases) using fluorogenic substrates. IC values are calculated from dose-response curves .

- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy to track intracellular localization .

- Docking Studies : Perform molecular dynamics simulations (software: AutoDock Vina) to predict binding affinities with protein targets (e.g., ATP-binding pockets) .

Q. How should contradictions in biological activity data be addressed?

- Methodological Answer : Contradictions may arise from:

- Substituent Position Effects : Compare analogs (e.g., 3-chlorophenyl vs. 4-chlorophenyl derivatives) to isolate substituent-specific activity .

- Solubility Limitations : Use co-solvents (DMSO/PBS mixtures) or liposomal formulations to improve bioavailability .

- Statistical Validation : Apply ANOVA or t-tests to ensure reproducibility across triplicate experiments .

Q. What strategies ensure compound stability during long-term storage?

- Methodological Answer : Stability is maintained via:

- Storage Conditions : Store at -20°C in amber vials under inert gas (argon) to prevent hydrolysis of the ester group .

- Degradation Monitoring : Periodically analyze samples via HPLC for peaks corresponding to hydrolysis products (e.g., free carboxylic acid) .

- Lyophilization : For aqueous solutions, freeze-dry the compound to extend shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.